molecular formula C11H20N2O B3008890 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856018-79-5

1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B3008890
CAS No.: 1856018-79-5
M. Wt: 196.294
InChI Key: ZPCNKTGNKPDQLH-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(isopropoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an isobutyl group at the first position and an isopropoxymethyl group at the fifth position of the pyrazole ring

Preparation Methods

The synthesis of 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.

    Introduction of the isobutyl group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

    Attachment of the isopropoxymethyl group: This step involves the reaction of the pyrazole intermediate with isopropoxymethyl halides under basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-Isobutyl-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being performed. Major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

1-Isobutyl-5-(isopropoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Isobutyl-5-(isopropoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-isobutyl-3-methyl-1H-pyrazole: This compound has a methyl group instead of an isopropoxymethyl group, leading to different chemical and biological properties.

    1-isobutyl-5-methyl-1H-tetrazole: This compound contains a tetrazole ring instead of a pyrazole ring, resulting in distinct reactivity and applications.

    1-isobutyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring and a carboxylic acid group, offering different chemical functionalities and uses.

Properties

IUPAC Name

1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(2)7-13-11(5-6-12-13)8-14-10(3)4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCNKTGNKPDQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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